[2-(3-Cyclohexenyl)ethyl]triethoxysilane [2-(3-Cyclohexenyl)ethyl]triethoxysilane
Brand Name: Vulcanchem
CAS No.: 35754-77-9
VCID: VC3966806
InChI: InChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-8,14H,4-6,9-13H2,1-3H3
SMILES: CCO[Si](CCC1CCC=CC1)(OCC)OCC
Molecular Formula: C14H28O3Si
Molecular Weight: 272.45 g/mol

[2-(3-Cyclohexenyl)ethyl]triethoxysilane

CAS No.: 35754-77-9

VCID: VC3966806

Molecular Formula: C14H28O3Si

Molecular Weight: 272.45 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-Cyclohexenyl)ethyl]triethoxysilane - 35754-77-9

Description

[2-(3-Cyclohexenyl)ethyl]triethoxysilane is an organosilicon compound with the molecular formula C14H28O3SiC_{14}H_{28}O_3Si and a molecular weight of approximately 272.46 g/mol. This compound features a triethoxysilane functional group attached to a cyclohexene moiety, which contributes to its unique chemical and physical properties. It is primarily used as a chemical intermediate in materials science and organic synthesis applications due to its dual organic and inorganic functionalities .

Chemical Reactivity and Functionalization

[2-(3-Cyclohexenyl)ethyl]triethoxysilane exhibits significant reactivity due to the presence of its triethoxysilane group and cyclohexene moiety:

  • Hydrolysis and Condensation:

    • The triethoxysilane group undergoes hydrolysis upon exposure to moisture, forming silanol groups (SiOHSi-OH).

    • These silanol groups can condense further to form siloxane networks (SiOSiSi-O-Si), enabling strong covalent bonding with surfaces containing silica or metal oxides (e.g., aluminum, zirconium, titanium) .

  • Cyclohexene Reactivity:

    • The cyclohexene moiety can participate in Diels-Alder reactions or electrophilic addition reactions due to its unsaturation.

    • This allows for further functionalization, making the compound versatile for advanced material applications .

Surface Modification

The compound is widely used in surface treatments due to its ability to bond covalently with silica or metal oxide surfaces. This property is utilized in:

  • Enhancing adhesion between organic polymers and inorganic substrates.

  • Modifying surface hydrophobicity or hydrophilicity based on specific industrial needs .

Organic Synthesis

The cyclohexene unit enables functionalization through various organic reactions, making it a valuable precursor for synthesizing complex molecules .

Material Science

The siloxane networks formed by this compound are integral in producing durable coatings, sealants, and adhesives with enhanced thermal stability and mechanical strength .

Safety and Handling

HazardDetails
Eye IrritationCauses serious eye irritation (GHS classification: Eye Irrit. 2A) .
InhalationMay irritate respiratory tract upon exposure .
Skin ContactProlonged exposure may cause irritation .
  • First Aid Measures:

    • In case of skin contact: Wash thoroughly with soap and water.

    • In case of eye contact: Flush eyes with water for at least 15 minutes.

    • Seek medical attention if symptoms persist .

Environmental Considerations

While specific ecological data is limited, the compound may pose hazards to the environment due to its potential for bioaccumulation and persistence in soil or water systems . Proper disposal methods should be followed to minimize environmental impact.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaUnique Features
[2-(3-Cyclohexenyl)ethyl]triethoxysilaneC14H28O3SiC_{14}H_{28}O_3SiCyclohexene moiety enabling reactivity
VinyltriethoxysilaneC14H34O3SiC_{14}H_{34}O_3SiVinyl group for polymer compatibility
PhenyltriethoxysilaneC12H18O3SiC_{12}H_{18}O_3SiPhenyl group for aromatic interactions

The cyclohexene moiety in [2-(3-Cyclohexenyl)ethyl]triethoxysilane provides unique reactivity compared to other organosilanes, allowing for specialized applications in materials science and synthesis .

CAS No. 35754-77-9
Product Name [2-(3-Cyclohexenyl)ethyl]triethoxysilane
Molecular Formula C14H28O3Si
Molecular Weight 272.45 g/mol
IUPAC Name 2-cyclohex-3-en-1-ylethyl(triethoxy)silane
Standard InChI InChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-8,14H,4-6,9-13H2,1-3H3
Standard InChIKey AOFBJTGHSYNINY-UHFFFAOYSA-N
SMILES CCO[Si](CCC1CCC=CC1)(OCC)OCC
Canonical SMILES CCO[Si](CCC1CCC=CC1)(OCC)OCC
PubChem Compound 11300254
Last Modified Aug 16 2023

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